2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol
Description
2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol is a tertiary alcohol featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety attached to a pentan-2-ol backbone.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-6-12(2,13)9-4-5-10-11(7-9)15-8-14-10/h4-5,7,13H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKCAEMYDOCNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents. One common method includes the use of benzo[d][1,3]dioxole carbaldehyde, which undergoes a condensation reaction with pentan-2-ol in the presence of a catalyst . The reaction conditions often involve the use of solvents like ethanol or acetone and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes extraction with organic solvents, followed by drying over anhydrous sodium sulfate and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols .
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol involves its interaction with specific molecular targets. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Amino Alcohol Derivatives
- 2S(-)-2-Amino-1-(benzo[d][1,3]dioxol-5-yl)pentan-1-ol Hydrochloride (): Structure: Features an amino group at C2 instead of a hydroxyl. Synthesis: Prepared via sodium borohydride reduction of a ketone precursor (84% yield). Properties: White solid; characterized by ¹H NMR (δ 1.50–1.70 ppm for pentyl chain).
Ketoamide Derivatives
- 2-(Benzo[d][1,3]dioxol-5-yl)-N-substituted-2-oxoacetamides ():
- Structure : Contains a ketoamide (C=O and N-substituted amide) instead of alcohol.
- Synthesis : Silver-catalyzed decarboxylative acylation; Rf values 0.30–0.35 (hexane/EtOAc).
- Properties : White solids; ¹H NMR shows benzodioxole protons at δ 6.80–7.10 ppm.
- Key Difference : The ketoamide group increases hydrogen-bonding capacity and metabolic stability compared to the alcohol .
Fluorinated Derivatives
Physicochemical Properties
Reactivity and Functional Group Transformations
- Alcohol vs. Amine: The hydroxyl group in the target compound may undergo oxidation to a ketone, while amino derivatives () can participate in Schiff base formation.
- Ester vs. Alcohol : Ethyl esters () are hydrolytically labile, whereas the tertiary alcohol is more stable under basic conditions.
- Ketoamide Stability : The ketoamide group () is resistant to nucleophilic attack compared to alcohols .
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula for 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol is , and its molecular weight is approximately 206.24 g/mol. The presence of the dioxole ring contributes to its unique reactivity and interaction with biological targets.
The primary mechanism through which 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol exerts its biological effects involves:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly at the S phase. This interruption prevents DNA replication and leads to apoptosis in malignant cells.
- Apoptosis Induction : It activates apoptotic pathways by modulating proteins involved in cell survival and death, such as Bcl-2 and Bax. This results in increased apoptosis rates in various cancer cell lines .
Anticancer Activity
Research indicates that derivatives of 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol demonstrate significant anticancer properties:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 2.38 | EGFR inhibition, apoptosis induction |
| HCT116 | 1.54 | Cell cycle arrest |
| MCF7 | 4.52 | Mitochondrial pathway modulation |
| CCRF-CEM | Not specified | Induction of apoptosis through cell cycle arrest |
The compound exhibits lower cytotoxicity towards normal cells, indicating a selective action against cancer cells .
Other Biological Activities
In addition to anticancer properties, studies have explored the potential antidiabetic effects of benzodioxole derivatives. For instance, certain derivatives have shown promising results in lowering blood glucose levels in diabetic models, suggesting multifaceted therapeutic applications .
Case Studies
- Study on Anticancer Efficacy : A study demonstrated that 2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol derivatives could inhibit the proliferation of various cancer cell lines while sparing normal cells. The mechanism involved both EGFR inhibition and modulation of apoptotic pathways .
- Antidiabetic Potential : Another investigation highlighted the ability of benzodioxole derivatives to significantly reduce blood glucose levels in diabetic mice models. This suggests that compounds with similar structures may serve as leads for developing new antidiabetic medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
